N-1,3-benzothiazol-2-yl-2-chloroacetamide
Overview
Description
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The benzothiazole moiety is a common structural component in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticonvulsant properties .
Synthesis Analysis
The synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide typically involves a condensation reaction between 2-aminobenzothiazole and chloroacetyl chloride in the presence of a suitable base. This reaction forms the desired acetamide derivative, which can be further reacted with various nucleophiles to create a diverse array of benzothiazolyl-amide derivatives . The synthesis process is often followed by purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of N-1,3-benzothiazol-2-yl-2-chloroacetamide and its derivatives has been elucidated using various spectroscopic methods. Single-crystal X-ray data have confirmed the structures of reaction products, revealing the presence of the benzothiazole ring and the acetamide moiety . Additionally, the photophysical properties of related N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, showing that hydrogen bonding plays a significant role in the molecular assembly of these compounds .
Chemical Reactions Analysis
N-1,3-benzothiazol-2-yl-2-chloroacetamide acts as a versatile building block for further chemical transformations. It can undergo reactions with different reagents, such as neodymium(III) and thallium(III) to form metal complexes, or with hydrazine hydrate and substituted piperazines to create a variety of biologically active molecules . These reactions expand the utility of the compound in the synthesis of novel therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-1,3-benzothiazol-2-yl-2-chloroacetamide derivatives are influenced by the nature of the substituents on the benzothiazole ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its biological activity. The antimicrobial and anti-inflammatory activities of these compounds have been evaluated, with some showing promising results against various bacterial and fungal strains . Additionally, molecular docking studies have been performed to predict the interaction of these compounds with biological targets, providing insights into their potential mechanisms of action .
Scientific Research Applications
Anti-tubercular Compounds
- Scientific Field : Medicinal Chemistry
- Summary of Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown inhibitory effects against M. tuberculosis .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Structural Studies
- Scientific Field : Crystallography
- Summary of Application : Structural studies have been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
- Methods of Application : Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .
- Results or Outcomes : Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .
Antibacterial Studies
- Scientific Field : Microbiology
- Summary of Application : Benzothiazole derivatives have been studied for their antibacterial activities against Escherichia coli strains, Proteus species, Staphylococcus aureus and Pseudomonas aeruginosa .
- Methods of Application : In vitro antibacterial activities were investigated .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Antidiabetic Activity
- Scientific Field : Pharmacology
- Summary of Application : Benzothiazole derivatives have been studied for their potential antidiabetic activity .
- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Antifungal Activity
- Scientific Field : Microbiology
- Summary of Application : Benzothiazole derivatives have been studied for their potential antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Antihelminthic Activity
- Scientific Field : Parasitology
- Summary of Application : Benzothiazole derivatives have been studied for their potential antihelminthic activity .
- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Inhibition of Ubiquitin Ligase
- Scientific Field : Biochemistry
- Summary of Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Selective Cytotoxicity Against Tumorigenic Cell Lines
- Scientific Field : Oncology
- Summary of Application : N-benzothiazol-2-yl-amides have been shown to exhibit selective cytotoxicity against tumorigenic cell lines .
- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Prophylaxis and Treatment of Rotavirus Infections
- Scientific Field : Virology
- Summary of Application : N-benzothiazol-2-yl-amides have been shown to be effective in the prophylaxis and treatment of rotavirus infections .
- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUZFXFDVGLPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358849 | |
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzothiazol-2-yl-2-chloroacetamide | |
CAS RN |
3028-02-2 | |
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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